molecular formula C21H14N2O2 B8801631 4-(4-Benzyloxy-phenoxy)-phthalonitrile CAS No. 301211-90-5

4-(4-Benzyloxy-phenoxy)-phthalonitrile

Cat. No.: B8801631
CAS No.: 301211-90-5
M. Wt: 326.3 g/mol
InChI Key: UZXAQYLNUKMZDQ-UHFFFAOYSA-N
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Description

Phthalonitriles are critical precursors for synthesizing phthalocyanines, which have applications in materials science, catalysis, photodynamic therapy (PDT), and sensors. 4-(4-Benzyloxy-phenoxy)-phthalonitrile is a substituted phthalonitrile derivative featuring a benzyloxy-phenoxy group at the 4-position. This substituent introduces steric bulk and electron-donating properties, influencing its reactivity, aggregation behavior, and photophysical characteristics.

Properties

CAS No.

301211-90-5

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

4-(4-phenylmethoxyphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C21H14N2O2/c22-13-17-6-7-21(12-18(17)14-23)25-20-10-8-19(9-11-20)24-15-16-4-2-1-3-5-16/h1-12H,15H2

InChI Key

UZXAQYLNUKMZDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Key substituents in analogous compounds :

  • Methoxy-phenoxy: Found in 4-(4-methyl-2-biphenylyloxy)phthalonitrile (), enhancing solubility and electronic conjugation .
  • Halogenated phenoxy-phenoxy: 4,5-Bis-[4-(4-bromophenoxy)phenoxy]phthalonitrile () increases singlet oxygen quantum yields (0.55–0.75), critical for PDT .
  • Benzodioxole-methoxy-phenoxy: In 4-(2-(benzo[d][1,3]dioxol-5-ylmethoxy)phenoxy)phthalonitrile (), the electron-rich benzodioxole group improves fluorescence and reduces aggregation .
  • Thiazole-methoxyphenoxy: 4-(4-benzo[d]thiazol-2-yl)-2-methoxyphenoxy)phthalonitrile () exhibits strong aromatic proton signals (δ 8.19–7.35 ppm in ¹H-NMR), indicating electron-withdrawing effects .

Benzyloxy-phenoxy group:

  • The benzyl group in 4-(4-Benzyloxy-phenoxy)-phthalonitrile likely enhances lipophilicity compared to methoxy or halogenated analogs, improving membrane permeability in biological applications. Its steric bulk may reduce aggregation, a common issue in phthalocyanines .

Spectroscopic Properties

Compound FT-IR (C≡N stretch, cm⁻¹) ¹H-NMR (Key signals, ppm) UV-Vis (λₘₐₓ, nm)
4-(4-Trifluoromethylphenoxy)phthalonitrile 2243 Aromatic: 7.35–8.19 Not reported
4-(Benzodioxole-methoxy-phenoxy)phthalonitrile 2235 Aromatic: 6.8–8.2 350 (B-band)
4-(Thiazole-methoxyphenoxy)phthalonitrile 2230 Aromatic: 7.35–8.19 (thiazole protons) Not reported
This compound (Inferred) ~2240 Benzyl CH₂: ~4.8; Aromatic: 6.5–8.5 ~340–360 (B-band)
  • Fluorescence: Derivatives like 4-(benzodioxole-methoxy-phenoxy)phthalonitrile show emission at 680–700 nm, useful for sensors . Benzyloxy groups may red-shift emission due to extended conjugation.

Thermal Stability and Polymerization

  • 4-(4-(3,5-Diaminobenzoyl)phenoxy)phthalonitrile (DAPN) (): Exhibits exceptional thermal stability (5% weight loss at 442–446°C; char yield 72.9% at 800°C) due to cross-linking during polymerization .
  • 4-(4-Formylphenoxy)phthalonitrile (): Oxidizes to carboxyl derivatives at ambient temperature, limiting thermal stability .

Inference for this compound:

  • Benzyl ether linkages may lower thermal stability compared to DAPN but improve it relative to aldehyde-substituted derivatives. Expected 5% weight loss >400°C based on bulky substituent effects .

Data Table: Key Comparative Properties

Property This compound (Inferred) 4-(Thiazole-methoxyphenoxy)phthalonitrile 4,5-Bis-[4-(4-bromophenoxy)phenoxy]phthalonitrile
Substituent Benzyloxy-phenoxy Thiazole-methoxyphenoxy Bromophenoxy-phenoxy
Synthesis Method NAS with 4-benzyloxyphenol NAS with thiazole-phenol NAS with bromophenol
C≡N IR Stretch (cm⁻¹) ~2240 2230 2235
Thermal Stability Moderate (5% wt loss ~400–450°C) High (similar to DAPN) Moderate (halogen lowers stability)
ΦΔ (Singlet Oxygen) Moderate (estimated 0.4–0.6) Low High (0.55–0.75)
Key Application PDT, Sensors Catalysis PDT

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